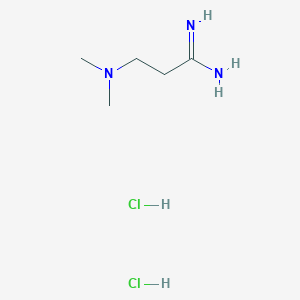

3-(Dimethylamino)propanimidamide dihydrochloride

Description

3-(Dimethylamino)propanimidamide dihydrochloride is a synthetic organic compound characterized by a propane backbone substituted with a dimethylamino group (-N(CH₃)₂) and an amidine group (-C(=NH)NH₂), stabilized as a dihydrochloride salt. The amidine moiety confers high basicity and hydrogen-bonding capacity, making it valuable in pharmaceutical synthesis and chemical research. This compound is likely used as an intermediate in drug development, leveraging its reactive amidine group for further functionalization .

Structure

3D Structure of Parent

Properties

CAS No. |

1240527-89-2 |

|---|---|

Molecular Formula |

C5H14ClN3 |

Molecular Weight |

151.64 g/mol |

IUPAC Name |

3-(dimethylamino)propanimidamide;hydrochloride |

InChI |

InChI=1S/C5H13N3.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H |

InChI Key |

IIFJQHLBPXMEEX-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(=N)N.Cl.Cl |

Canonical SMILES |

CN(C)CCC(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propanimidamide dihydrochloride typically involves the reaction of 3-(Dimethylamino)propanenitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

- Dissolving 3-(Dimethylamino)propanenitrile in a suitable solvent such as methanol.

- Adding hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature, usually around room temperature, until the reaction is complete.

- Isolating the product by filtration and drying it under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propanimidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: The compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

3-(Dimethylamino)propanimidamide dihydrochloride is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:

Chemistry: Used as a radical initiator in polymerization reactions.

Biology: Employed in studies involving oxidative stress and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of polymers and other chemical products.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propanimidamide dihydrochloride involves the generation of free radicals, specifically peroxyl radicals. These radicals can interact with various molecular targets, leading to oxidative stress and other biochemical effects. The pathways involved include:

Radical Initiation: The compound decomposes to form free radicals.

Radical Propagation: The free radicals react with other molecules, propagating the radical chain reaction.

Radical Termination: The reaction terminates when two radicals combine to form a stable product.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Dimethylamino)propanimidamide dihydrochloride with related compounds, emphasizing structural variations and functional group impacts:

Biological Activity

3-(Dimethylamino)propanimidamide dihydrochloride, also known as a potent amine compound, has garnered attention in biological and medicinal research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C₅H₁₄Cl₂N₄

- Molecular Weight : 195.10 g/mol

- CAS Number : 1891-06-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound acts as an inhibitor of certain enzymes and receptors, modulating their activity and influencing various biochemical pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those linked to inflammatory responses.

- Receptor Interaction : It may interact with neurotransmitter receptors, which could lead to effects on neurological functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Cytotoxic Activity : It has been evaluated for its cytotoxic effects against various cancer cell lines, showing selective toxicity towards malignant cells while sparing non-malignant cells.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, potentially beneficial in preventing oxidative stress-related diseases.

Research Findings

Several studies have explored the biological activities of this compound:

Study on Anti-inflammatory Effects

- Objective : To evaluate the anti-inflammatory potential using in vitro models.

- Results : The compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

Cytotoxicity Evaluation

- Objective : To assess the cytotoxic effects on cancer cell lines (e.g., HL-60 and HCT116).

- Methodology : Cells were treated with varying concentrations of the compound, and viability was measured using the MTT assay.

- Results : The compound exhibited a dose-dependent reduction in cell viability with a calculated value indicating effective cytotoxicity against malignant cells.

Case Studies

- Case Study on Cancer Treatment :

- A study investigated the effects of this compound on human colon carcinoma HCT116 cells. The findings highlighted its ability to induce apoptosis through caspase activation and mitochondrial membrane depolarization.

- Anti-inflammatory Drug Development :

- A research project focused on modifying the structure of the compound to enhance its anti-inflammatory properties while maintaining low toxicity profiles. Results indicated that certain derivatives exhibited improved efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Aminopropyl)aniline | Contains an amino group | Moderate anti-inflammatory properties |

| N,N-Dimethylacetamide | Similar amine structure | Limited cytotoxicity; used as solvent |

| 4-Dimethylaminobenzaldehyde | Aromatic amine | Exhibits antioxidant properties |

Q & A

Q. What are the key considerations for synthesizing 3-(Dimethylamino)propanimidamide dihydrochloride in a laboratory setting?

- Methodological Answer : Synthesis requires careful selection of coupling agents (e.g., carbodiimides like EDC) for activating carboxyl groups, as well as optimizing reaction conditions (e.g., pH, temperature). Moisture sensitivity necessitates inert atmospheres or anhydrous solvents (e.g., acetonitrile, DMF) to prevent hydrolysis . Experimental design principles, such as factorial design, can minimize trial-and-error approaches by systematically varying parameters like reagent stoichiometry and solvent polarity . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments and amine/carboxylate group integrity.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection.

- Mass Spectrometry (MS) : Verify molecular weight and chloride counterion presence.

- X-ray Diffraction (XRD) : Resolve crystalline structure if single crystals are obtainable.

Reference standards (e.g., pharmacopeia-grade protocols for chloride identification) ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling improve the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing experimental iterations. For example, AI-powered retrosynthesis tools (e.g., Template_relevance models) can propose feasible routes by cross-referencing databases like Reaxys or PISTACHIO . Coupling computational results with experimental validation (e.g., kinetic studies) creates a feedback loop to refine reaction mechanisms and optimize yields .

Q. What strategies resolve contradictions in kinetic data obtained from different experimental setups?

- Methodological Answer : Apply statistical discrepancy analysis:

- Sensitivity Testing : Vary parameters (e.g., temperature, catalyst loading) to identify outlier conditions.

- Multivariate Regression : Isolate variables causing data divergence (e.g., solvent polarity effects on reaction rates).

- Cross-Validation : Replicate experiments using standardized protocols (e.g., fixed electrode arrays for electrochemical studies) .

Contradictions often arise from unaccounted variables (e.g., trace moisture in hygroscopic reagents), necessitating rigorous environmental controls .

Q. How can researchers optimize reactor design for scalable synthesis of this compound?

- Methodological Answer : Leverage chemical engineering principles:

- Membrane Technologies : Enhance separation efficiency during purification .

- Process Simulation : Use software (e.g., Aspen Plus) to model heat/mass transfer in continuous-flow reactors, minimizing side reactions.

- Scale-Down Experiments : Pilot small-batch reactions to identify critical parameters (e.g., mixing efficiency) before industrial-scale trials .

Data Analysis and Experimental Design

Q. What statistical methods are most effective for optimizing reaction conditions?

- Methodological Answer : Implement design of experiments (DoE) frameworks:

- Response Surface Methodology (RSM) : Maps interactions between variables (e.g., pH and temperature).

- Plackett-Burman Designs : Screens significant factors with minimal runs.

For example, a Central Composite Design (CCD) can identify optimal EDC coupling agent concentrations while minimizing byproduct formation .

Q. How to analyze heterogeneous reaction mechanisms involving this compound?

- Methodological Answer : Combine spectroscopic and computational tools:

- In Situ FTIR : Monitor intermediate species in real-time.

- Molecular Dynamics (MD) Simulations : Model solvent interactions and surface adsorption effects.

Cross-reference experimental data (e.g., kinetic isotope effects) with computed activation energies to validate mechanistic hypotheses .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.